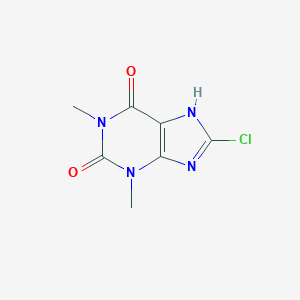

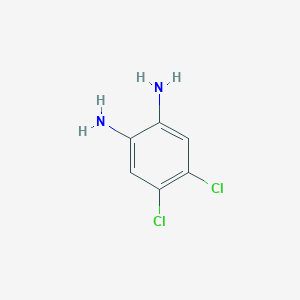

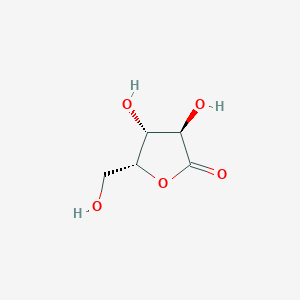

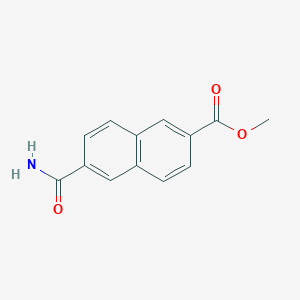

(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one” is a chemical compound that is available for experimental and research use . It is also available for purchase from various scientific suppliers .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The compound has been studied for its reactivity. For example, it has been found that the ring nitrogen of adenosine reacts at both the α- (benzylic) and β-carbons of styrene oxide to form 1-substituted products. The 1-(2-hydroxy-1-phenylethyl)adenosines formed by oxirane ring opening at the α-position are prone to an unusually facile hydrolytic deamination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases. For instance, information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information can be found .Applications De Recherche Scientifique

Terpolymerization and Polymer Chemistry

One application involves the synthesis of terpolymers, where this compound's derivatives could potentially be used as monomers due to their active functional groups. The study on terpolymerization by Srivastava et al. (2002) demonstrates the synthesis of polymers from electron-donating and electron-accepting monomers, highlighting the relevance of similar compounds in developing new polymeric materials with specific physical and chemical properties Terpolymerization: A Review.

Supramolecular Chemistry

In supramolecular chemistry, the compound's scaffold is analogous to calixpyrroles, which are used to construct supramolecular capsules. Ballester (2011) describes the use of calixpyrrole derivatives, including ones similar to our compound of interest, for assembling molecular capsules that have potential applications in drug delivery, sensing, and as molecular containers Supramolecular Capsules Derived from Calixpyrrole Scaffolds.

Bioactive Compound Development

The versatility of the pyrrolidine scaffold, including its derivatives, is highlighted in drug discovery for various therapeutic applications. Li Petri et al. (2021) review the significance of pyrrolidine and its derivatives, including pyrrolidine-2-one, in developing novel biologically active compounds. This research underscores the potential of compounds like "(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one" in medicinal chemistry Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Stereochemistry and Pharmacology

The stereochemistry of compounds related to "(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one" is crucial for their pharmacological profile. Veinberg et al. (2015) discuss the design, synthesis, and biological activity of enantiomerically pure derivatives, demonstrating the direct relationship between stereoconfiguration and biological properties, which is essential for developing more effective pharmaceutical agents Stereochemistry of phenylpiracetam and its methyl derivative: improvement of the pharmacological profile.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPHIZDKNVGDJX-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1C(CO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)N1[C@@H](CO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369981 |

Source

|

| Record name | 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one | |

CAS RN |

158271-95-5 |

Source

|

| Record name | 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide](/img/structure/B119707.png)

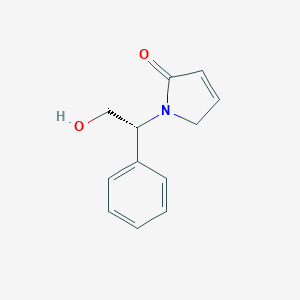

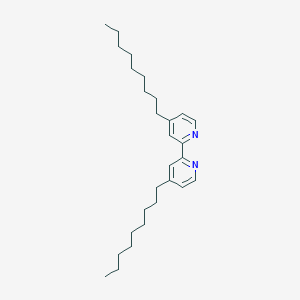

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)